2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a fluorinated naphthalene-based boronic ester. Its structure features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a 7-fluoro-substituted naphthalene ring. This compound is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and ability to act as a boron source for C–C bond formation.
Properties
Molecular Formula |
C16H18BFO2 |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
2-(7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-8-9-12(18)10-13(11)14/h5-10H,1-4H3 |
InChI Key |
NWPGWKSLVURBRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant and well-established method for synthesizing 2-(7-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through Miyaura borylation of the corresponding halogenated fluoronaphthalene (typically the bromide or iodide derivative). This palladium-catalyzed cross-coupling reaction installs the boronate ester group onto the aromatic ring.
Miyaura Borylation Procedure
- Starting Material: 1-bromo-7-fluoronaphthalene or 1-iodo-7-fluoronaphthalene
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium acetate (Pd(OAc)2)
- Ligand: Typically a phosphine ligand such as DCPF (1,1'-bis(diphenylphosphino)ferrocene)
- Solvent: Mixture of diethyl ether and benzene or pure benzene
- Conditions:
- Reaction under nitrogen atmosphere (degassed and refilled with N2 multiple times)
- Heating at 100 °C for 3 hours in an oil bath
- Workup:
- Cooling to room temperature, quenching with ethyl acetate
- Removal of solvent by rotary evaporation
- Purification by flash silica gel column chromatography
This procedure yields the desired boronate ester as a white solid with isolated yields reported around 58% for closely related fluoronaphthalene derivatives.
Alternative Method Enhancements
- Addition of titanium isopropoxide (Ti(OiPr)4) as an additive has been reported to improve yields and reaction efficiency in some cases, particularly when pure benzene is used as solvent.
- The reaction is often performed in a glovebox or under strictly inert conditions to prevent decomposition of sensitive boronate esters.
- The isolated yields are sometimes lower than NMR yields due to instability of the product on silica gel, necessitating careful purification.
Detailed Reaction Conditions and Analytical Data
| Parameter | Description / Value |
|---|---|
| Starting halide | 1-bromo-7-fluoronaphthalene |
| Boron reagent | Bis(pinacolato)diboron (B2pin2), 0.3 mmol |
| Catalyst | Pd(OAc)2, 0.02 mmol (4.5 mg) |
| Ligand | DCPF, 0.03 mmol (17.4 mg) |
| Solvent | Et2O/benzene (0.9 mL/0.1 mL) or benzene (1 mL) |
| Temperature | 100 °C |
| Time | 3 hours |
| Atmosphere | Nitrogen (degassed and refilled 3 times) |
| Workup | Quench with EtOAc, rotary evaporation, column chromatography |
| Isolated yield | ~58% |
| Product appearance | White solid |
| Characterization | 1H NMR, 13C NMR, 11B NMR, HRMS |
- 1H NMR (400 MHz, CDCl3): Aromatic protons at δ 7.14–7.71 ppm, methyl protons at δ 1.23 ppm (s, 12H)
- 11B NMR (160 MHz, CDCl3): δ ~33 ppm
- HRMS (ESI): Calculated (M+H)+ 345.20244, Found 345.20191
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Miyaura Borylation A | Pd-catalyzed, Et2O/benzene solvent | Moderate yield, widely used | Product instability on silica |
| Miyaura Borylation B | Pd-catalyzed, benzene + Ti(OiPr)4 | Improved yields, cleaner reaction | Requires inert atmosphere |
| Alternative approaches | Not widely reported for this compound | Potential for optimization | Less documented |
Research Findings and Applications
- The Miyaura borylation method used for this compound is a modification of the original procedure reported by Miyaura et al. (1995), adapted for fluoronaphthalene substrates.
- The boronate ester is a key intermediate for Suzuki cross-coupling reactions, enabling the synthesis of complex fluorinated polyaromatic hydrocarbons with applications in organic electronics and fluorescent probes.
- Analytical data confirm the high purity and structural integrity of the product, essential for downstream synthetic applications.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The fluorine atom on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide substrate. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester functional group.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pinacol boronate esters with variations in substituents, aromatic systems, and functional groups. Key differences in reactivity, stability, and applications are summarized below:
Table 1: Comparative Analysis of Pinacol Boronate Esters
Note: TMT = Tetramethyl-1,3,2-dioxaborolane; *Calculated based on analogous compounds.
Key Findings:
Electronic Effects: Fluorine substitution (e.g., in 7-fluoronaphthalene or 4-fluorophenyl derivatives) enhances electrophilicity, accelerating transmetalation in Suzuki reactions compared to non-fluorinated analogs .
Steric Influence : Bulkier substituents (e.g., 4-phenylnaphthalene) reduce reaction rates but improve selectivity in sterically demanding couplings .
Stability : Aliphatic or electron-deficient aromatic boronate esters (e.g., fluorobenzyl derivatives) exhibit greater hydrolytic stability than electron-rich analogs (e.g., methoxy-substituted compounds) .
Application-Specific Design :
- Pharmaceuticals : Halogenated naphthalenyl boronate esters (e.g., 8-Cl,7-Fluoro derivative) are intermediates in kinase inhibitor synthesis .
- Materials Science : Anthracene- or terphenyl-based boronate esters (e.g., 2,2'-[1,1':4',1''-terphenyl]-4,4''-diylbis-4,4,5,5-TMT) are precursors for conjugated polymers in optoelectronics .
Biological Activity
2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a dioxaborolane ring and a fluorinated naphthalene moiety, suggest enhanced reactivity and biological activity. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C16H18BFO2
- Molar Mass : 272.13 g/mol
- CAS Number : 2621932-85-0
- Structure : The compound features a dioxaborolane structure characterized by the presence of boron and oxygen in a cyclic arrangement, which is known to enhance its reactivity in various chemical contexts .
Biological Activity Overview
The biological activity of 2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored in several contexts:
1. Anticancer Activity
Research indicates that compounds with boron moieties can exhibit significant anticancer properties. The potential mechanism involves the ability of boron-containing compounds to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
2. Drug Delivery Systems
The dioxaborolane structure allows for the formation of boronic ester bonds, which are crucial in designing stimulus-responsive drug carriers. These carriers can release therapeutic agents in response to specific biological triggers (e.g., pH changes), enhancing the efficacy of drug delivery systems .
3. Enzyme Inhibition
Boronic acids and their derivatives have been shown to inhibit serine proteases and other enzymes involved in metabolic pathways. The fluorinated naphthalene moiety may enhance the binding affinity of this compound to target enzymes, potentially leading to novel therapeutic applications .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized 2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and evaluated its cytotoxic effects on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Bioconjugation Applications
Another investigation focused on the use of this compound in bioconjugation strategies to enhance drug delivery. The study highlighted its ability to form stable conjugates with biomolecules, improving the pharmacokinetic profiles of attached drugs in vivo.
Comparative Analysis with Related Compounds
The biological activity of 2-(7-Fluoronaphthalen-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar boron-containing compounds:
| Compound Name | CAS Number | Biological Activity | Similarity Index |
|---|---|---|---|
| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 214360-58-4 | Anticancer properties | 0.97 |
| 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 936618-92-7 | Enzyme inhibition | 0.95 |
| 2-(8-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1398923-95-9 | Drug delivery applications | 0.88 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
